Dipropyl phthalate

説明

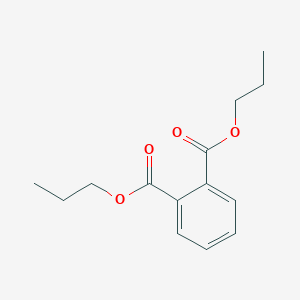

Structure

3D Structure

特性

IUPAC Name |

dipropyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031133 | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 to 581 °F at 760 mmHg (NTP, 1992) | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-16-8 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-PROPYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipropyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl phthalate (B1215562) (DPP) is a diester of phthalic acid and propanol, belonging to the class of organic compounds known as phthalates. It is a colorless to pale yellow, oily liquid with a faint odor. Primarily utilized as a plasticizer, DPP enhances the flexibility, durability, and longevity of various polymers, particularly polyvinyl chloride (PVC).[1] Its low volatility and high thermal stability make it a valuable component in a range of industrial and consumer products.[1] Beyond its role as a plasticizer, dipropyl phthalate also finds applications as a solvent.[2] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and a general toxicological assessment workflow.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and environmental systems.

General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | dipropyl benzene-1,2-dicarboxylate | [3] |

| Synonyms | Di-n-propyl phthalate, Phthalic acid dipropyl ester | [3] |

| Molecular Formula | C14H18O4 | [3] |

| Molecular Weight | 250.29 g/mol | [3] |

| CAS Number | 131-16-8 | [2] |

| Appearance | Colorless to light yellow, clear liquid | [4] |

| Odor | Faint, practically odorless | [4][5] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -31 °C | [4][6] | |

| Boiling Point | 317.5 °C | at 760 mmHg | [2][6] |

| Density | 1.078 g/mL | at 25 °C | [2][7] |

| 1.071 g/cm³ | at 77 °F (25 °C) | [3][4] | |

| Vapor Pressure | 0.000132 mmHg | [3][4] | |

| Flash Point | 109 °C | Closed cup | [2][8] |

| >230 °F (>110 °C) | [4][6] | ||

| Water Solubility | 108.1 mg/L | at 20 °C | [6][9] |

| Insoluble | [4] | ||

| Solubility in Other Solvents | Soluble in chloroform, methanol | [6] | |

| Refractive Index | 1.497 | at 20 °C, 589 nm (D line) | [2][6] |

| log P (Octanol/Water Partition Coefficient) | 3.27 | [8] |

Experimental Protocols

Accurate determination of the chemical and physical properties of a substance is paramount for its application and safety assessment. Standardized methods are employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point is a fundamental property for assessing the purity of a solid organic compound.

-

Principle : A small, finely powdered sample of the substance is heated in a capillary tube immersed in a liquid bath with uniform temperature distribution. The temperatures at which melting begins and is complete are recorded as the melting point range.[8]

-

Apparatus :

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., paraffin (B1166041) or silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

-

Procedure :

-

The organic compound is finely powdered using a mortar and pestle.

-

A small amount of the powdered sample is packed tightly into the sealed end of a capillary tube to a height of about 1-2 mm.[5]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the middle of the thermometer bulb.[8]

-

The thermometer and attached capillary tube are suspended in a Thiele tube containing heating oil. The rubber band or thread used for attachment should not be submerged in the oil.[8]

-

The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents, ensuring even heat distribution throughout the oil.[8]

-

The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

-

-

Purity Assessment : A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle : A small volume of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

Apparatus :

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or an oil bath

-

Heating source

-

-

Procedure :

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

Density Determination (Digital Density Meter)

This method provides a precise and rapid determination of liquid density.

-

Principle : This method is based on ASTM D4052. A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[2][3]

-

Apparatus :

-

Digital density meter with an oscillating U-tube

-

Syringe or automated injection system

-

Thermostatically controlled bath

-

-

Procedure :

-

The digital density meter is calibrated using two standards of known density, typically dry air and distilled water.

-

The sample is equilibrated to the desired measurement temperature.

-

A small, precise volume of the sample is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The instrument's software calculates the density based on the measured oscillation period and the calibration data.

-

Flash Point Determination (Cleveland Open Cup Method)

The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air near its surface.

-

Principle : Based on ASTM D92, the sample is heated in an open cup at a controlled rate. A small test flame is passed across the cup at regular intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[4][6]

-

Apparatus :

-

Cleveland open cup apparatus (brass cup, heating plate, test flame applicator, thermometer)

-

Heat source

-

-

Procedure :

-

The Cleveland open cup is filled with the sample to a specified level.

-

The sample is heated at a steady rate.

-

At specified temperature intervals, a small flame is passed across the top of the cup.

-

The temperature at which a brief flash occurs across the surface of the liquid is recorded as the flash point.[11]

-

Water Solubility (Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L, as outlined in OECD Guideline 105.[12]

-

Principle : A given amount of the substance is agitated in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[13]

-

Apparatus :

-

Flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge (if necessary)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS)

-

-

Procedure :

-

An excess amount of the substance is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

The mixture is allowed to stand at the same temperature to allow for phase separation. If necessary, centrifugation is used to separate the solid and liquid phases.

-

A sample of the clear aqueous solution is carefully taken.

-

The concentration of the substance in the aqueous sample is determined using an appropriate and validated analytical method.

-

Synthesis and Toxicological Assessment Workflows

The following diagrams, created using the DOT language, illustrate key logical processes related to this compound.

References

- 1. scribd.com [scribd.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. byjus.com [byjus.com]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. pentyllabs.com [pentyllabs.com]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to Dipropyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Dipropyl phthalate (B1215562), a member of the phthalate ester class of compounds, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and toxicological profile, with a focus on its relevance to the scientific and drug development communities.

IUPAC Name: dipropyl benzene-1,2-dicarboxylate

CAS Number: 131-16-8[4]

Chemical and Physical Properties

The fundamental physicochemical properties of dipropyl phthalate are summarized in the table below, providing essential data for experimental design and evaluation.

| Property | Value | Reference |

| Molecular Formula | C14H18O4 | [3] |

| Molecular Weight | 250.29 g/mol | [3] |

| Appearance | Colorless to faint yellow oily liquid | [3][5] |

| Boiling Point | 317.5 °C | |

| Density | 1.078 g/mL at 25 °C | |

| Refractive Index | n20/D 1.497 | |

| Water Solubility | Practically insoluble | [5] |

Toxicological Profile

This compound is recognized as a potential endocrine disruptor and is suspected of causing reproductive toxicity.[4][5] A summary of key toxicological data is presented below. It is important to note that toxicological data for this compound is less extensive than for other common phthalates such as dibutyl phthalate (DBP) and diethyl phthalate (DEP).

| Parameter | Value | Species | Route of Administration | Reference |

| LDLo (Lowest Published Lethal Dose) | 1251 mg/kg | Mouse, Rat | Intraperitoneal | [6] |

| LDLo (Lowest Published Lethal Dose) | 1260 mg/kg | Mouse | Oral | [5] |

Experimental Protocols

Synthesis of this compound via Esterification

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with n-propanol in the presence of an acid catalyst. The following protocol is a representative example based on established methods for phthalate ester synthesis.[7][8]

Materials:

-

Phthalic anhydride

-

n-propanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phthalic anhydride and an excess of n-propanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the excess n-propanol and purify the this compound by vacuum distillation.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of this compound in various matrices.[9][10]

Instrumentation and Reagents:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Appropriate organic solvent for sample preparation (e.g., hexane, dichloromethane)

Procedure:

-

Sample Preparation:

-

For solid samples, perform a solvent extraction (e.g., using sonication or Soxhlet extraction) with a suitable organic solvent.

-

For liquid samples, a liquid-liquid extraction may be employed.

-

Filter the extract to remove any particulate matter.

-

-

GC-MS Analysis:

-

Inject a specific volume of the prepared sample into the GC.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/minute (constant flow).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

-

-

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

-

Quantify the concentration using a calibration curve prepared from this compound standards.

-

Mandatory Visualizations

References

- 1. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]

- 2. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 131-16-8, Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]

- 4. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dipropylphthalat – Wikipedia [de.wikipedia.org]

- 6. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dipropyl Benzene-1,2-dicarboxylate

Abstract

Dipropyl benzene-1,2-dicarboxylate, commonly known as Di-n-propyl phthalate (B1215562) (DPP), is a significant chemical compound primarily utilized as a plasticizer to enhance the flexibility of polymers like polyvinyl chloride (PVC).[1][2] Its synthesis is a cornerstone reaction in industrial organic chemistry, typically achieved through the esterification of phthalic anhydride (B1165640) with n-propanol. This document provides a comprehensive technical overview of the synthesis of dipropyl benzene-1,2-dicarboxylate, detailing the reaction mechanism, experimental protocols, and relevant physicochemical data.

Compound Identification and Properties

Dipropyl benzene-1,2-dicarboxylate is a diester of phthalic acid.[1] It is a colorless, viscous liquid under standard conditions and is characterized by its low volatility and insolubility in water.[1][3] The key properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of Dipropyl Benzene-1,2-dicarboxylate

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | dipropyl benzene-1,2-dicarboxylate | [1][4] |

| Synonyms | Di-n-propyl phthalate, Dipropyl phthalate | [1][4][5] |

| CAS Number | 131-16-8 | [4][5] |

| Molecular Formula | C₁₄H₁₈O₄ | [3][4][5] |

| Molecular Weight | 250.29 g/mol | [1][3][5] |

| Appearance | Clear, light yellow liquid | [3] |

| Density | 1.071 g/cm³ | [3] |

| Melting Point | -31 °C | [3] |

| Boiling Point | 295 °C (563 °F) | [6] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | Insoluble | [3] |

| Purity | >98% (Commercial Grade) |[3] |

Synthesis Pathway and Mechanism

The industrial synthesis of dipropyl benzene-1,2-dicarboxylate is predominantly achieved via the acid-catalyzed esterification of phthalic anhydride with n-propanol. The overall process is a two-step reaction conducted in a single pot.[7]

-

Monoester Formation: The first step involves a rapid nucleophilic addition of one molecule of n-propanol to the phthalic anhydride ring. This ring-opening reaction forms the mono-n-propyl phthalate intermediate. This stage is typically fast and can often proceed without a catalyst.[6][8][9]

-

Diester Formation: The second esterification of the monoester is a slower, reversible reaction.[6][8] It requires an acid catalyst, such as sulfuric acid, and the continuous removal of water to shift the chemical equilibrium towards the formation of the final product, dipropyl benzene-1,2-dicarboxylate.[6][8][10]

Caption: Reaction pathway for the synthesis of Dipropyl Benzene-1,2-dicarboxylate.

Experimental Protocols

While specific parameters can be optimized, the following section outlines a generalized experimental protocol for the laboratory-scale synthesis of dipropyl benzene-1,2-dicarboxylate based on established methodologies for phthalate ester synthesis.[8][11]

Materials and Equipment

-

Reactants: Phthalic anhydride (1.0 mol), n-propanol (2.2 - 2.5 mol, slight excess).

-

Catalyst: Concentrated sulfuric acid (H₂SO₄, ~0.5-1.0% by weight of phthalic anhydride).[10]

-

Solvent (optional, for azeotropic removal of water): Toluene or cyclohexane.[10]

-

Neutralizing Agent: 5% Sodium bicarbonate (NaHCO₃) solution.

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, Dean-Stark apparatus (if using azeotropic removal), heating mantle, magnetic stirrer, separatory funnel, distillation apparatus (for simple and vacuum distillation).

Synthesis Procedure

-

Reaction Setup: Charge a round-bottom flask with phthalic anhydride (1.0 mol) and n-propanol (2.2 mol). Add a magnetic stir bar.

-

First Esterification: Heat the mixture to approximately 120-140 °C with stirring.[10] Maintain this temperature until the phthalic anhydride has completely dissolved, forming a clear, homogeneous solution of the monoester.[10]

-

Catalysis and Second Esterification: Cool the mixture slightly. Carefully add the concentrated sulfuric acid catalyst.[10] Equip the flask with a reflux condenser and a Dean-Stark apparatus (pre-filled with the azeotropic solvent if used). Heat the mixture to a vigorous reflux (typically 125-150 °C) to initiate the second esterification and begin collecting water.[8]

-

Reaction Monitoring: Continue the reflux for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is nearing completion.

-

Work-up and Neutralization:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove the bulk of it via simple distillation. Distill off the excess n-propanol.[8][11]

-

Transfer the crude product to a separatory funnel. Wash it sequentially with water, 5% sodium bicarbonate solution until effervescence ceases, and finally with brine (saturated NaCl solution).[11] This removes the acid catalyst and any remaining acidic monoester.

-

-

Drying and Purification:

Table 2: Typical Reaction Parameters and Reported Yields for Dialkyl Phthalate Synthesis

| Parameter | Typical Value / Condition | Purpose | Reference(s) |

|---|---|---|---|

| Reactant Ratio | 1 : 2.1 to 2.4 (Anhydride : Alcohol) | Drive reaction to completion | [10] |

| Catalyst | H₂SO₄, FeCl₃, Heteropolyacids | Increase rate of second esterification | [7][10][12] |

| Temperature | 120 - 150 °C | Provide activation energy | [8][10] |

| Reaction Time | 2 - 4 hours | Allow for completion | [11][12] |

| Water Removal | Azeotropic distillation | Shift equilibrium to favor product | [10] |

| Reported Yields | 72 - 85% (for similar diesters) | Quantify reaction efficiency |[7] |

Experimental Workflow Visualization

The logical flow of the synthesis, from initial setup to final product isolation, can be visualized as follows.

Caption: Generalized experimental workflow for the synthesis of this compound.

Safety and Handling

-

Phthalic Anhydride: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Propanol: Flammable liquid and vapor. Keep away from ignition sources.

-

Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly; never the other way around.

-

General Precautions: The reaction should be conducted in a fume hood. Vacuum distillation should be performed with a safety screen.

Conclusion

The synthesis of dipropyl benzene-1,2-dicarboxylate via the esterification of phthalic anhydride is a well-established and efficient chemical process. The key to achieving high yields lies in the effective catalysis of the second esterification step and the diligent removal of water to drive the reaction to completion. The protocols and data presented in this guide offer a robust framework for the successful synthesis and purification of this industrially important compound for research and development applications.

References

- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 3. Di Propyl Phthalate Exporter,Di Propyl Phthalate Supplier from Palghar India [zarlishpolychemicals.co.in]

- 4. 1,2-DIPROPYL BENZENE-1,2-DICARBOXYLATE | CAS 131-16-8 [matrix-fine-chemicals.com]

- 5. 1,2-Benzenedicarboxylic acid, dipropyl ester (CAS 131-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. asianpubs.org [asianpubs.org]

- 10. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Dipropyl Phthalate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl phthalate (B1215562) (DPP) is a phthalate ester utilized as a plasticizer and solvent in various consumer and industrial products.[1][2] Concerns regarding its potential as an endocrine disruptor and reproductive toxicant have prompted investigations into its mechanism of action.[1][3] This technical guide provides an in-depth overview of the current understanding of DPP's biological effects, drawing on available data and the broader knowledge of phthalate toxicology. While specific quantitative data for DPP is limited, this guide synthesizes information on related phthalates to infer its likely mechanisms of action, focusing on endocrine disruption, cellular signaling pathways, and various forms of toxicity. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to Dipropyl Phthalate

This compound (DPP), a diester of phthalic acid, belongs to the class of low molecular weight phthalates.[3] Like other phthalates, it is not chemically bound to the polymer matrix of plastics and can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact.[3] The primary metabolite of DPP is monopropyl phthalate (MPP), which is considered a biologically active form. The toxicological profile of DPP is an area of ongoing research, with particular focus on its potential to interfere with endocrine function and reproductive health.[1]

Core Mechanisms of Action

The biological effects of this compound are believed to be mediated through several key mechanisms, largely extrapolated from studies on other phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP). These mechanisms primarily involve interactions with nuclear receptors, disruption of steroidogenesis, and induction of cellular stress pathways.

Endocrine Disruption

Phthalates are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[4] The primary modes of endocrine disruption relevant to DPP are likely to be:

-

Anti-androgenic Effects: Many phthalates and their metabolites can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of male hormones like testosterone (B1683101). This can lead to adverse effects on the development and function of the male reproductive system.[4]

-

Estrogenic Activity: Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen.[5][6] This can disrupt female reproductive health and contribute to hormone-related disorders.

-

Thyroid Hormone Disruption: There is evidence that some phthalates can interfere with the thyroid hormone system, which is crucial for metabolism and development.[7]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cell differentiation.[8] Activation of PPARα and PPARγ is a key mechanism underlying the hepatic and reproductive toxicity of many phthalates.[8] While direct evidence for DPP is limited, it is plausible that its metabolite, MPP, also interacts with these receptors.

dot

Caption: PPAR Signaling Pathway Activation by DPP Metabolite.

Inhibition of Steroidogenesis

A significant mechanism of phthalate-induced reproductive toxicity is the disruption of steroid hormone synthesis (steroidogenesis).[9] This primarily occurs in the gonads (testes and ovaries) and adrenal glands. Phthalates and their metabolites can inhibit the expression and activity of key enzymes and transport proteins involved in the conversion of cholesterol to steroid hormones like testosterone and estradiol.[10]

dot

Caption: Inhibition of Steroidogenesis by DPP.

Toxicological Profile

The toxicological effects of this compound are multifaceted, affecting various organ systems.

Reproductive and Developmental Toxicity

DPP is classified as a suspected reproductive toxicant.[1] Exposure during critical developmental windows can lead to malformations of the reproductive tract and impaired fertility later in life.[11]

Hepatotoxicity

The liver is a primary target organ for phthalate toxicity.[12] Activation of PPARα by phthalate metabolites can lead to peroxisome proliferation, hepatocellular hypertrophy, and, in chronic rodent studies, liver tumors.[8]

Genotoxicity

While most phthalates are generally considered non-genotoxic in standard assays, some studies suggest they can induce DNA damage, potentially through the generation of reactive oxygen species (ROS).[13] The genotoxic potential of DPP specifically requires further investigation.

Neurotoxicity

Emerging evidence suggests that some phthalates can be neurotoxic, particularly during development.[14] The mechanisms may involve oxidative stress and interference with crucial signaling pathways in the brain.

Quantitative Data

Quantitative data on the biological activity of this compound is not widely available in the public literature. The following table summarizes data for other relevant phthalates to provide a comparative context.

| Phthalate/Metabolite | Assay | Endpoint | Cell Line/System | Value | Reference |

| Dibutyl Phthalate (DBP) | CYP2C191 Inhibition | IC50 | Recombinant enzyme | 2.63 µmol/L | [15] |

| Monoethylhexyl Phthalate (MEHP) | CYP2C91 Inhibition | IC50 | Recombinant enzyme | 6.37 µmol/L | [15] |

| Dibutyl Phthalate (DBP) | CYP2C9*1 Inhibition | IC50 | Recombinant enzyme | 29.63 µmol/L | [15] |

| Monobenzyl Phthalate (MBzP) | PPARα Activation | EC50 | COS cells | 21 µM | [16] |

| Mono-sec-butyl Phthalate (MBuP) | PPARα Activation | EC50 | COS cells | 63 µM | [16] |

| Monobenzyl Phthalate (MBzP) | PPARγ Activation | EC50 | COS cells | 75-100 µM | [16] |

| Monoethylhexyl Phthalate (MEHP) | PPARα Activation (mouse) | EC50 | COS cells | 0.6 µM | [16] |

| Monoethylhexyl Phthalate (MEHP) | PPARα Activation (human) | EC50 | COS cells | 3.2 µM | [16] |

| Monoethylhexyl Phthalate (MEHP) | PPARγ Activation (mouse) | EC50 | COS cells | 10.1 µM | [16] |

| Monoethylhexyl Phthalate (MEHP) | PPARγ Activation (human) | EC50 | COS cells | 6.2 µM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. The following are representative protocols for key in vitro assays.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic potential of a compound by measuring the metabolic activity of cells.

dot

Caption: MTT Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Exposure: Prepare serial dilutions of DPP in the appropriate cell culture medium. Replace the existing medium with the DPP-containing medium. Include vehicle controls (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17]

dot

Caption: Comet Assay Workflow for Genotoxicity Testing.

Protocol:

-

Cell Treatment: Expose cells to various concentrations of DPP for a defined period.

-

Slide Preparation: Mix treated cells with low-melting-point agarose (B213101) and layer onto a pre-coated microscope slide.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-binding dye. Visualize under a fluorescence microscope.

-

Scoring: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[17]

PPARα/γ Transactivation Assay

This reporter gene assay measures the ability of a compound to activate PPARα or PPARγ.

dot

Caption: PPAR Transactivation Assay Workflow.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing the full-length human or rodent PPARα or PPARγ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase) is also co-transfected for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of DPP or its metabolite, MPP.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold induction relative to the vehicle control and determine the EC50 value.[16]

Conclusion and Future Directions

This compound exhibits a toxicological profile consistent with other low molecular weight phthalates, with endocrine disruption, particularly anti-androgenic effects and disruption of steroidogenesis, being a primary concern. The activation of nuclear receptors such as PPARs likely plays a significant role in its hepatotoxicity and reproductive toxicity.

However, a significant data gap exists regarding the specific quantitative measures of DPP's activity and the detailed molecular initiating events. Future research should focus on:

-

Quantitative In Vitro Studies: Determining the binding affinities of DPP and MPP for androgen and estrogen receptors, and their EC50/IC50 values in PPAR activation and steroidogenesis inhibition assays.

-

Metabolite-Specific Studies: Elucidating the specific roles of DPP and its primary metabolite, MPP, in mediating the observed toxic effects.

-

Advanced In Vitro Models: Utilizing 3D cell cultures and organ-on-a-chip models to better recapitulate the in vivo environment and study the effects of DPP on complex biological processes.

-

-Omics Approaches: Employing transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the signaling pathways perturbed by DPP exposure.

A more thorough understanding of the mechanism of action of this compound is essential for accurate risk assessment and the development of strategies to mitigate its potential adverse effects on human health.

References

- 1. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 131-16-8 [sigmaaldrich.com]

- 3. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cpsc.gov [cpsc.gov]

- 13. belmagumusel.com [belmagumusel.com]

- 14. Distinct Role of Mono-2-ethylhexyl Phthalate in Neuronal Transmission in Rat CA3 Hippocampal Neurons: Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of dibutyl phthalate and di(2-ethylhexyl) phthalate with their metabolites on CYP2C9*1 and CYP2C19*1 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine Disrupting Properties of Dipropyl Phthalate: A Review of Available Data

A notable scarcity of specific research on the endocrine-disrupting properties of dipropyl phthalate (B1215562) (DPP) currently exists in publicly available scientific literature. While classified as a suspected reproductive toxicant, detailed mechanistic studies, quantitative data from in vitro and in vivo assays, and established signaling pathways specific to DPP are not well-documented. This technical guide synthesizes the available information on DPP and provides context based on the broader class of phthalate esters, which are recognized as endocrine-disrupting chemicals (EDCs).

Regulatory Classification and Toxicological Profile of Dipropyl Phthalate

This compound is registered under CAS number 131-16-8 and is used as a plasticizer.[1] According to the European Chemicals Agency (ECHA) C&L Inventory, a significant number of notifiers have classified DPP as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) under the Globally Harmonized System (GHS).[2][3] This classification suggests a potential for endocrine-disrupting activity, as reproductive toxicity is a key concern for this class of chemicals. However, safety data sheets for DPP often indicate that no data is available for acute toxicity, skin/eye irritation, sensitization, or mutagenicity.[4]

General Endocrine Disrupting Mechanisms of Phthalates

Phthalates as a chemical class are known to interfere with the endocrine system, primarily through anti-androgenic mechanisms.[5] These effects are most pronounced during fetal development. The general mechanisms of action for well-studied phthalates like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and butyl benzyl (B1604629) phthalate (BBP) include:

-

Inhibition of Steroidogenesis: Many phthalates or their active monoester metabolites can suppress the production of testosterone (B1683101) in fetal Leydig cells.[5] This is a critical step in the masculinization of the reproductive tract.

-

Downregulation of Steroidogenic Genes: The reduction in testosterone production is often linked to the decreased expression of genes involved in the steroidogenic pathway, such as those for steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes.[2]

-

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Phthalates can interfere with hormone signaling at various levels of the HPG axis, affecting the production and regulation of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5]

A theoretical study using molecular docking and dynamics simulations investigated the potential reproductive toxicity of 22 different phthalates by modeling their interaction with key receptors in the HPG axis. In this computational model, this compound (DPP) was identified as one of five phthalates with a predicted "unacceptable risk" of reproductive toxicity.[6] This suggests a potential for DPP to interfere with the HPG axis, though this has not been confirmed by experimental data.

The general mechanism of phthalate-induced anti-androgenicity is visualized in the pathway diagram below.

Caption: General mechanism of anti-androgenic action by phthalates.

Available Experimental Data for this compound

Direct experimental evidence for the endocrine-disrupting effects of DPP is scarce. A single comparative study in young male rats administered several different phthalates (di-methyl, di-ethyl, di-propyl, di-pentyl, and di-heptyl) reported that only di-pentyl and di-heptyl phthalate caused testicular atrophy.[7] This suggests that, under the conditions of that specific study, this compound did not produce the same adverse outcome.

Due to the lack of published studies, quantitative data on dose-response relationships, effects on hormone levels, or receptor binding affinities for this compound are not available. Consequently, it is not possible to present a quantitative data summary table or detailed experimental protocols for this specific compound.

Conclusion and Future Directions

While this compound is classified as a suspected reproductive toxicant, there is a clear gap in the scientific literature regarding its specific endocrine-disrupting properties and mechanisms of action. The available information is limited to its general classification and a single theoretical study suggesting a potential for reproductive risk. There is a pressing need for dedicated in vitro and in vivo studies to:

-

Determine the potential for DPP and its metabolites to interact with androgen and estrogen receptors.

-

Quantify the effects of DPP on steroid hormone biosynthesis in relevant experimental models.

-

Assess the developmental and reproductive toxicity of DPP in robust in vivo studies.

Without such data, a comprehensive risk assessment of this compound's endocrine-disrupting potential remains challenging.

Note to the user: As detailed above, the core quantitative data and experimental protocols required for an in-depth technical guide on this compound are not available in the public domain. However, a comprehensive guide including detailed data tables, experimental protocols, and signaling pathway diagrams can be generated for a well-researched phthalate with established endocrine-disrupting properties, such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP) . Please advise if you would like to proceed with a report on one of these alternative compounds.

References

- 1. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 131-16-8 [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. interactive.cbs8.com [interactive.cbs8.com]

An In-Depth Technical Guide to the Toxicology and Safety of Dipropyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological and safety data currently available for dipropyl phthalate (B1215562) (DPP). It is intended to serve as a technical resource, consolidating key findings on its physicochemical properties, toxicological endpoints, and associated mechanisms. The information is presented to facilitate risk assessment and inform safe handling and experimental design.

Physicochemical Properties of Dipropyl Phthalate

A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its toxicological profile and environmental fate.

| Property | Value | Reference(s) |

| CAS Number | 131-16-8 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₄ | [3] |

| Molecular Weight | 250.29 g/mol | [2][3] |

| Appearance | Colorless to light yellow, clear liquid | [1][4][5][6] |

| Odor | Faint or no information available | [6][7] |

| Melting Point | -31 °C | [1] |

| Boiling Point | 317.5 °C | [1][2] |

| Flash Point | 109 °C (closed cup) | [1][2] |

| Density | 1.078 g/mL at 25 °C | [1][2] |

| Water Solubility | Practically insoluble (0.015%) | [4][7] |

| Log P (octanol/water) | 3.27 | [1] |

| Vapor Pressure | 0.000132 mm Hg | [5] |

Toxicological Profile

The toxicological data for this compound indicates several areas of concern, particularly regarding reproductive health.

Acute toxicity data for this compound is limited, with some sources reporting no available data.[1] However, lethal-dose studies have established the following values.

| Endpoint | Species | Route | Dose | Effect | Reference(s) |

| LDLo | Mouse | Oral | 1260 mg/kg | - | [4] |

| LDLo | Mouse, Rat | Intraperitoneal | 1251 mg/kg | Ptosis, somnolence | [5] |

LDLo (Lowest Published Lethal Dose)

This compound is classified as an irritant to the skin and eyes.[7]

-

Skin Corrosion/Irritation: Category 2 (H315)[7]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319)[7]

-

Respiratory or Skin Sensitization: No data available in the reviewed sources.[1]

The most significant toxicological concern for this compound and other phthalates is reproductive toxicity.[3][8] It is classified as "Suspected of damaging fertility or the unborn child" (Reproductive Toxicity Category 2, H361).[2][3][7] Phthalate esters are known endocrine disruptors that can interfere with the male reproductive system's development by exerting anti-androgenic effects.[3][4][6]

A key study in mice demonstrated significant reproductive toxicity at high doses.[5]

| Species | Dose | Key Findings | Reference(s) |

| Mice | 5% of feed (~8,630 mg/kg) | Sterility, increased liver/kidney weights, reduced weights of seminal vesicles, epididymis, prostate, and testes; reduced sperm count and motility; increased sperm abnormalities. | [5] |

The primary mechanism for these effects is the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis, which regulates sexual development and reproductive function.

Specific genotoxicity data for this compound is largely unavailable in safety data sheets.[1] However, studies on other phthalates, such as di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (DBP), have shown evidence of genotoxicity.[9] The underlying mechanism is often suggested to be the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[9][10] Common assays used to evaluate the genotoxicity of phthalates include the Comet assay, micronucleus assay, and chromosomal aberration tests.[9]

The carcinogenic potential of this compound is subject to conflicting classifications.

-

GHS Classification: Some reports classify it as "Suspected of causing cancer" (Carcinogenicity Category 2, H351).[3]

-

IARC Classification: The International Agency for Research on Cancer (IARC) does not identify this compound as a probable, possible, or confirmed human carcinogen.[1]

For some other phthalates, like DEHP, hepatocarcinogenesis observed in rodents is believed to occur through a non-genotoxic mechanism involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12]

Mechanistic Insights

The primary toxicological mechanism of concern for this compound is endocrine disruption via its anti-androgenic activity. The active metabolites of phthalates interfere with testosterone synthesis in the fetal Leydig cells of the testes. This disruption during critical windows of development can lead to malformations of the reproductive tract, a collection of symptoms sometimes referred to as "phthalate syndrome" in animal studies.[8]

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound were not available in the reviewed literature. The following sections describe generalized, standard methodologies for key toxicological assessments relevant to the observed effects of phthalates.

This study design is the standard for assessing the full range of effects on male and female reproduction.

Objective: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth across two generations.

Methodology:

-

Animal Model: Typically Wistar or Sprague-Dawley rats.

-

P Generation (Parental): Young adult males and females are randomly assigned to control and treatment groups (at least 3 dose levels plus a control). Dosing (e.g., via diet, gavage) begins before mating and continues through mating, gestation, and lactation.

-

F1 Generation (First Filial): Offspring are evaluated for viability, growth, and developmental landmarks (e.g., anogenital distance). Selected F1 animals are raised to maturity and mated to produce the F2 generation, while continuing on the same treatment as their parents.

-

F2 Generation (Second Filial): F2 pups are evaluated for viability and growth until weaning.

-

Endpoints:

-

Parental (P & F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), organ weights (testes, epididymis, ovaries, etc.), and histopathology of reproductive tissues.

-

Offspring (F1 & F2): Litter size, pup viability, sex ratio, clinical signs, body weight, anogenital distance, and developmental landmarks (e.g., age at puberty).

-

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA damage in cells exposed to a test substance.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, blood) or from an in vitro culture exposed to this compound.

-

Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

-

Lysis: The slides are immersed in a high-salt, detergent lysis solution to remove cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: An electric field is applied. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains in the nucleoid head.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Scoring: Slides are viewed under a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head, providing a measure of DNA damage (e.g., % tail DNA, tail moment).

Safety and Handling

Given its toxicological profile, appropriate safety measures must be employed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects).[7]

-

Precautionary Statements: [1][2]

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Handle in a well-ventilated area.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and sealed upright to prevent leakage.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][7]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[1][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Conclusion

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 邻苯二甲酸二丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dipropylphthalat – Wikipedia [de.wikipedia.org]

- 5. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS 131-16-8: this compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.it [fishersci.it]

- 8. interactive.cbs8.com [interactive.cbs8.com]

- 9. belmagumusel.com [belmagumusel.com]

- 10. researchgate.net [researchgate.net]

- 11. cpsc.gov [cpsc.gov]

- 12. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Dipropyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dipropyl phthalate (B1215562) (DPrP). The information is compiled from various scientific sources to support research, risk assessment, and development efforts related to this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of dipropyl phthalate is essential for predicting its behavior in the environment. These properties influence its distribution among air, water, and soil compartments, as well as its potential for bioaccumulation.

| Property | Value | Reference |

| Chemical Formula | C14H18O4 | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 317.5 °C (579 to 581 °F at 760 mmHg) | [1] |

| Density | 1.071 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 0.000132 mmHg (0.0176 Pa) at 25 °C | [1][2] |

| Water Solubility | Information not available | |

| Octanol-Water Partition Coefficient (log Kow) | Information not available | |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | Information not available | [3] |

| Henry's Law Constant | 1.1 x 10⁻¹ mol/(m³·Pa) | [4] |

Environmental Fate

The fate of this compound in the environment is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning into different environmental matrices.

Biodegradation

Biodegradation is a primary mechanism for the removal of this compound from the environment. Microbial populations in soil and water can utilize DPrP as a carbon source, breaking it down into simpler, less harmful compounds.

One notable study investigated the degradation of DPrP by the fungal enzyme cutinase from Fusarium oxysporum f. sp. pisi. The degradation was rapid, with almost 70% of an initial 500 mg/L concentration being decomposed within 2.5 hours. Nearly half of this degradation occurred within the first 15 minutes.[5] The primary degradation product identified in this enzymatic process was 1,3-isobenzofurandione, formed through diester hydrolysis.[5] In contrast, degradation by yeast esterase was significantly slower and produced propyl methyl phthalate in addition to 1,3-isobenzofurandione.[5]

dot

Abiotic Degradation

Photolysis: Photodegradation can also contribute to the breakdown of phthalates, particularly in the atmosphere and sunlit surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.[7] The atmospheric oxidation of DPrP is expected to be rapid, with an estimated lifetime of less than 2 hours due to reactions with hydroxyl radicals.[8] However, in aquatic systems, direct photolysis of many phthalate esters is not considered a significant degradation pathway.[6]

Environmental Transport

Soil Mobility: The movement of this compound in soil is largely governed by its sorption to soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this mobility. A high Koc value indicates strong binding to soil particles and limited leaching potential, while a low value suggests greater mobility.[3] Although an experimentally determined Koc for DPrP is not available, its mobility is expected to be influenced by the organic carbon content of the soil.

Atmospheric Transport: Due to its vapor pressure, this compound can volatilize into the atmosphere. Once in the gas phase, it can be transported over distances and is subject to atmospheric oxidation. The estimated short atmospheric lifetime suggests that long-range transport is limited.[8]

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate and transport of this compound. The following sections outline general methodologies for key experiments, based on established guidelines and scientific literature.

Biodegradation in Soil

A common approach for assessing the biodegradation of chemicals in soil follows OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").[10]

Objective: To determine the rate and pathway of DPrP degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Selection and Preparation: A well-characterized soil is selected, typically a sandy loam or silt loam. The soil is sieved to remove large particles and debris.

-

Test Substance Application: A solution of ¹⁴C-labeled DPrP (to trace its fate) is applied to the soil at a concentration relevant to potential environmental exposures.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture content. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or acetone).

-

Quantification: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent DPrP and its degradation products.[11]

-

Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and measured by liquid scintillation counting to determine the extent of mineralization.

-

Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation kinetics (e.g., half-life).

dot

Hydrolysis

Objective: To determine the rate of hydrolysis of DPrP at different pH values.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9).

-

Test Substance Addition: Add a known concentration of DPrP to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling and Analysis: At regular intervals, take aliquots from each solution and quench any further reaction. Analyze the samples for the concentration of DPrP and its hydrolysis products (e.g., monopropyl phthalate and phthalic acid) using a suitable analytical method like HPLC-UV or GC-MS.[12][13]

-

Data Analysis: Plot the concentration of DPrP versus time for each pH to determine the hydrolysis rate constant and half-life.

Photolysis in Water

Objective: To determine the rate of direct photolysis of DPrP in water.

Methodology:

-

Solution Preparation: Prepare a solution of DPrP in purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with a known spectral irradiance. A dark control sample should be run in parallel.

-

Sampling and Analysis: At various time points, withdraw samples from the irradiated and dark control solutions. Analyze for the concentration of DPrP using HPLC-UV or a similar technique.[12]

-

Data Analysis: Calculate the photolysis rate constant and quantum yield based on the rate of disappearance of DPrP in the irradiated sample compared to the dark control.

Soil Sorption (Koc Determination)

The soil organic carbon-water partitioning coefficient (Koc) can be determined using batch equilibrium methods, often following OECD Guideline 106.

Objective: To measure the extent of DPrP sorption to different soils.

Methodology:

-

Soil Selection: Use a range of soils with varying organic carbon content and texture.

-

Equilibration: Add a known mass of soil to a solution of DPrP in a calcium chloride solution (to maintain ionic strength and flocculate clays).

-

Shaking: Agitate the soil-water slurries on a shaker until equilibrium is reached.

-

Separation: Separate the soil and water phases by centrifugation.

-

Analysis: Analyze the DPrP concentration in the aqueous phase. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain Koc.[14]

dot

Bioconcentration Factor (BCF) in Fish

The bioconcentration factor can be determined following protocols such as OECD Guideline 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure") or US EPA OCSPP 850.1730 ("Fish Bioconcentration Factor").[15]

Objective: To determine the BCF of DPrP in a suitable fish species.

Methodology:

-

Test Organism: Select a suitable fish species (e.g., rainbow trout or zebrafish).

-

Exposure (Uptake Phase): Expose the fish to a constant, low concentration of ¹⁴C-labeled DPrP in a flow-through aquatic system.

-